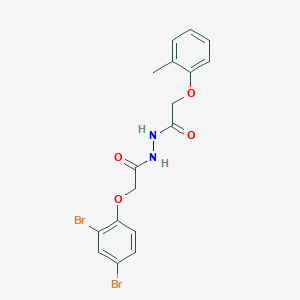
(3E)-1-(3,4-dimethylphenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-1-(3,4-dimetilfenil)-3-(4-nitrobencilideno)-5-fenil-1,3-dihidro-2H-pirrol-2-ona es un compuesto orgánico que pertenece a la clase de las pirrolidinonas. Estos compuestos son conocidos por sus diversas actividades biológicas y se utilizan a menudo en química medicinal para el desarrollo de fármacos. La estructura única de este compuesto, que presenta un grupo nitrobencilideno y un grupo dimetilfenil, lo convierte en un tema de interés en varios campos de investigación científica.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de (3E)-1-(3,4-dimetilfenil)-3-(4-nitrobencilideno)-5-fenil-1,3-dihidro-2H-pirrol-2-ona suele implicar la condensación de aldehídos y cetonas apropiados en condiciones básicas o ácidas. Los reactivos comunes utilizados en la síntesis incluyen:
- Aldehídos: 3,4-dimetilbenzaldehído y 4-nitrobenzaldehído
- Cetonas: Derivados de acetofenona
- Catalizadores: Catalizadores ácidos o básicos como el ácido p-toluensulfónico o el hidróxido de sodio
Métodos de producción industrial
Los métodos de producción industrial de este compuesto probablemente implicarían procesos de flujo continuo o de lotes a gran escala, optimizando las condiciones de reacción para maximizar el rendimiento y la pureza. Se pueden emplear técnicas como la cristalización, la destilación y la cromatografía para la purificación.
Análisis De Reacciones Químicas
Tipos de reacciones
(3E)-1-(3,4-dimetilfenil)-3-(4-nitrobencilideno)-5-fenil-1,3-dihidro-2H-pirrol-2-ona puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El grupo nitro se puede reducir a un grupo amina mediante agentes reductores como el hidrógeno gaseoso sobre un catalizador de paladio.
Reducción: El compuesto se puede oxidar para formar los óxidos correspondientes u otros derivados.
Sustitución: Pueden producirse reacciones de sustitución electrófila o nucleófila en los anillos aromáticos.
Reactivos y condiciones comunes
Oxidación: Hidrógeno gaseoso, paladio sobre carbono (Pd/C)
Reducción: Permanganato de potasio (KMnO4), trióxido de cromo (CrO3)
Sustitución: Halógenos, nucleófilos como aminas o alcoholes
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la reducción del grupo nitro produciría un derivado de amina, mientras que la oxidación podría producir los óxidos correspondientes.
Aplicaciones Científicas De Investigación
Química
En química, (3E)-1-(3,4-dimetilfenil)-3-(4-nitrobencilideno)-5-fenil-1,3-dihidro-2H-pirrol-2-ona se utiliza como bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y vías.
Biología
En la investigación biológica, este compuesto puede estudiarse por sus posibles actividades biológicas, como las propiedades antimicrobianas, antifúngicas o anticancerígenas. Los investigadores pueden investigar sus interacciones con diversos objetivos biológicos.
Medicina
En química medicinal, los derivados de este compuesto podrían explorarse para el desarrollo de fármacos. Sus características estructurales podrían optimizarse para mejorar sus propiedades farmacológicas y reducir la toxicidad.
Industria
En el sector industrial, este compuesto podría utilizarse en el desarrollo de nuevos materiales, como polímeros o recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de (3E)-1-(3,4-dimetilfenil)-3-(4-nitrobencilideno)-5-fenil-1,3-dihidro-2H-pirrol-2-ona dependería de su aplicación específica. Por ejemplo, si presenta actividad antimicrobiana, podría dirigirse a las paredes celulares o enzimas bacterianas. En aplicaciones medicinales, podría interactuar con receptores o enzimas específicos del cuerpo, modulando su actividad.
Comparación Con Compuestos Similares
Compuestos similares
(3E)-1-(3,4-dimetilfenil)-3-(4-nitrobencilideno)-5-fenil-1,3-dihidro-2H-pirrol-2-ona: Único por sus sustituyentes y estructura específicos.
Pirrolidinonas: Una clase de compuestos con diversas actividades biológicas.
Derivados de bencilideno: Conocidos por sus aplicaciones en química medicinal.
Singularidad
La singularidad de (3E)-1-(3,4-dimetilfenil)-3-(4-nitrobencilideno)-5-fenil-1,3-dihidro-2H-pirrol-2-ona reside en su combinación de grupos funcionales y anillos aromáticos, que confieren propiedades químicas y biológicas específicas. Esto lo convierte en un compuesto valioso para la investigación y el desarrollo en diversos campos científicos.
Propiedades
Fórmula molecular |
C25H20N2O3 |
|---|---|
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
(3E)-1-(3,4-dimethylphenyl)-3-[(4-nitrophenyl)methylidene]-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C25H20N2O3/c1-17-8-11-23(14-18(17)2)26-24(20-6-4-3-5-7-20)16-21(25(26)28)15-19-9-12-22(13-10-19)27(29)30/h3-16H,1-2H3/b21-15+ |
Clave InChI |
UBPOWJDMZIDSFL-RCCKNPSSSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)N2C(=C/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C2=O)C4=CC=CC=C4)C |
SMILES canónico |
CC1=C(C=C(C=C1)N2C(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C2=O)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![17-(2-Methyl-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11693854.png)


![5-amino-3-{(Z)-2-[2-(benzyloxy)-5-bromophenyl]-1-cyanoethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11693884.png)

![N-((E)-2-(1,3-benzodioxol-5-yl)-1-{[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B11693904.png)
![3-bromo-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide](/img/structure/B11693910.png)
![Propyl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate](/img/structure/B11693918.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-nitrophenyl)ethanone](/img/structure/B11693923.png)
![2-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11693927.png)
![4-({2-[2-(4-cyanophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)benzoic acid](/img/structure/B11693937.png)

![(2Z,5Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11693945.png)

